molecular formula C7H6BrNO2 B1265511 Bromosalicylamide CAS No. 6329-74-4

Bromosalicylamide

Cat. No. B1265511
CAS RN: 6329-74-4
M. Wt: 216.03 g/mol
InChI Key: MRMOPHYFXXZTFN-UHFFFAOYSA-N
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Patent
US08178526B2

Procedure details

5-bromo-2-hydroxybenzamide (2.16 g, 10 mol) and NaBH4 (1.52 g, 40 mol) are dissolved in dry THF (150 ml) in a two-neck septum capped round-bottom flask. Iodine (5.06 g, 20 mol)) in dry THF is added under nitrogen atmosphere at 0° C. over 2.5 hours. The reaction mixture is refluxed for 3 hours and then cooled to 0° C. The excess hydride is destroyed by careful addition of 1N HCl. After removing most organic solvent by vacuum, the acidic aqueous solution is diluted in 1N HCl (150 ml) and washed three times with ether (30 ml each time). The pH of the aqueous solution is adjusted to pH=6-7 by careful addition of sodium bicarbonate solid. The product is collected by filtration and then washed with water. The product is further dried in vacuum oven overnight giving 2-(aminomethyl)-4-bromophenol which is used directly in the next step without further purification.
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([NH2:9])=O.[BH4-].[Na+].II>C1COCC1>[NH2:9][CH2:7][C:6]1[CH:10]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=1[OH:11] |f:1.2|

Inputs

Step One
Name
Quantity
2.16 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)N)C1)O
Name
Quantity
1.52 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.06 g
Type
reactant
Smiles
II
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
capped round-bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The excess hydride is destroyed by careful addition of 1N HCl
CUSTOM
Type
CUSTOM
Details
After removing most organic solvent by vacuum
ADDITION
Type
ADDITION
Details
the acidic aqueous solution is diluted in 1N HCl (150 ml)
WASH
Type
WASH
Details
washed three times with ether (30 ml each time)
ADDITION
Type
ADDITION
Details
The pH of the aqueous solution is adjusted to pH=6-7 by careful addition of sodium bicarbonate solid
FILTRATION
Type
FILTRATION
Details
The product is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The product is further dried in vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
NCC1=C(C=CC(=C1)Br)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.